4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride
Overview
Description
Synthesis Analysis
The compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination and serves as a basic building block for making protein degrader libraries .Molecular Structure Analysis
The empirical formula of “4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride” is C9H18N2O . The molecular weight is 170.25 . The SMILES string representation is C1CC(CC(N1)N2CCOCC2) .Chemical Reactions Analysis
“4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride” may be used to synthesize 2-(4-morpholinopiperidin-1-yl)-5-nitrobenzonitrile and 9-bromo-6,6-dimethyl-8-(4-morpholin-4-yl-piperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile .Physical And Chemical Properties Analysis
The boiling point of “4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride” is 100-115 °C at 0.15-0.20 mmHg . The melting point is 40-43 °C .Scientific Research Applications
Efficient Synthesis of Spiroheterocycles
- Synthesis of Derivatives : The synthesis of spiroheterocyclic compounds through reactions involving isatins, urea, and similar compounds like 1-(piperidin-1-yl)butane-1,3-dione or 1-morpholinobutane-1,3-dione highlights the utility of piperidine and morpholine derivatives in producing compounds with potential biological activity. This process introduces useful groups like pyridyl and morpholinyl into the structures, showcasing the role of such chemicals in medicinal chemistry and drug design (Gao et al., 2017).
Ring Opening Reactions and Cyclization
- Ring Opening and Cyclization : Dichotomy in the ring-opening reactions of cyclic compounds with cyclic secondary amines, including morpholine and piperidine, demonstrates their significance in creating structurally diverse compounds. This ability to undergo ring opening and subsequent cyclization forms a basis for synthesizing new chemical entities with varied biological activities (Šafár̆ et al., 2000).
Luminescent Properties and Photo-induced Electron Transfer
- Luminescence and Electron Transfer : Research on novel piperazine substituted naphthalimide compounds, which share structural motifs with piperidine derivatives, underscores the importance of these compounds in studying luminescent properties and photo-induced electron transfer mechanisms. This has implications for the development of new materials for sensing, imaging, and electronic applications (Gan et al., 2003).
Anticancer Activity
- Cytotoxicity and Anticancer Activity : The synthesis and evaluation of new derivatives for their primary cytotoxicity against cancer cell lines highlight the potential therapeutic applications of compounds containing morpholine or piperidine structures. This suggests that derivatives of "4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride" might be explored for anticancer properties (Karalı, 2002).
Enzyme Inhibition
- Enzyme Inhibition : The inhibitory effects of compounds on enzymes such as carbonic anhydrases and acetylcholinesterase, as observed in isatin Mannich bases studies, suggest a potential application in designing enzyme inhibitors. This could be relevant for therapeutic applications in treating diseases related to enzyme dysfunction (Ozmen Ozgun et al., 2016).
Catalysts for Chemical Reactions
- Catalysis : The synthesis of palladium(II) complexes with piperidine derivatives underscores the role of such compounds in catalysis, particularly in facilitating the Heck reaction. This points towards the application of "4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride" derivatives in synthetic chemistry and material science (Singh et al., 2013).
Safety And Hazards
properties
IUPAC Name |
4-piperidin-4-ylmorpholine-3,5-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3.ClH/c12-8-5-14-6-9(13)11(8)7-1-3-10-4-2-7;/h7,10H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOKHUDXAUVKQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=O)COCC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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